[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine
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Overview
Description
(4-Methoxyphenyl)methylamine is an organic compound with the molecular formula C11H15NO. It is a biochemical used in proteomics research and has a molecular weight of 177.24 g/mol
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
It’s known that the compound interacts with its targets, potentially inhibiting certain enzymatic reactions .
Biochemical Pathways
It has been observed that related compounds can influence the production of nitric oxide (no) and hydrogen peroxide (h2o2), which are involved in various cellular signaling pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17724 and a predicted boiling point of 2655° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have been shown to reduce the expression of glial fibrillary acidic protein (gfap) and iba-1 .
Action Environment
It’s known that the compound is a liquid at room temperature and has a predicted density of 10 g/mL . These properties may influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known to have a higher lipophilicity, which suggests better passive cellular uptake .
Cellular Effects
It has been shown to inhibit the production of nitric oxide (NO) and hydrogen peroxide (H2O2), which are involved in inflammatory responses .
Molecular Mechanism
It has been shown to inhibit the activation of STAT3, p38, and monoamine oxidase B (MAO-B), which are involved in inflammatory responses .
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature .
Dosage Effects in Animal Models
It has been shown to ameliorate dopamine depletion in the striatum of MPTP-injected mice .
Metabolic Pathways
It is known to inhibit the activation of monoamine oxidase B (MAO-B), which is involved in the metabolism of monoamines .
Transport and Distribution
Its higher lipophilicity suggests better passive cellular uptake .
Subcellular Localization
Its ability to inhibit the activation of STAT3, p38, and MAO-B suggests that it may localize to the cytosol where these molecules are found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylamine typically involves the reaction of 4-methoxybenzyl chloride with allylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amine derivatives
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
(4-Methoxyphenyl)methylamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Inhibits monoamine oxidase-catalyzed deamination of tyramine and tryptamine.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Exhibits anti-inflammatory properties and neuroprotective effects.
Uniqueness
(4-Methoxyphenyl)methylamine is unique due to its specific molecular structure, which allows it to interact with particular biological pathways, such as the STAT3 pathway. This specificity makes it a valuable compound for research in neuroinflammation and neurodegeneration.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUUVIFIVMIGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86926-56-9 |
Source
|
Record name | [(4-methoxyphenyl)methyl](prop-2-en-1-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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